

Physical and chemical properties of 4-Chloro-2-fluorocinnamic acid

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Compound of Interest

Compound Name: 4-Chloro-2-fluorocinnamic acid

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An In-depth Technical Guide to **4-Chloro-2-fluorocinnamic Acid**

Prepared by a Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive overview of the physical and chemical properties of **4-Chloro-2-fluorocinnamic acid**, a halogenated derivative of cinnamic acid. This compound serves as a critical intermediate and building block in the synthesis of complex molecules within the pharmaceutical and agrochemical industries.^[1] Its unique substitution pattern, featuring both chloro and fluoro groups on the phenyl ring, imparts specific electronic properties that influence its reactivity and biological activity. This document is intended for researchers, scientists, and drug development professionals, offering in-depth analysis, validated experimental protocols, and field-proven insights into the characterization and application of this versatile compound.

Introduction and Strategic Importance

Cinnamic acid and its derivatives are a well-established class of compounds with a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antidiabetic properties.^{[2][3][4]} The strategic functionalization of the core cinnamic acid structure allows for the fine-tuning of these biological efficacies.^[2] **4-Chloro-2-fluorocinnamic acid** emerges as a compound of significant interest due to the synergistic effects of its halogen substituents.

The presence of a chlorine atom at the para-position and a fluorine atom at the ortho-position of the phenyl ring modifies the molecule's lipophilicity, electronic distribution, and metabolic stability. These modifications are crucial in drug design, where enhancing a molecule's ability to cross biological membranes and resist metabolic degradation can lead to improved therapeutic agents.^[1] Consequently, **4-Chloro-2-fluorocinnamic acid** is a valuable precursor for developing targeted therapies, particularly in oncology and inflammatory diseases, as well as for creating advanced agrochemicals like herbicides and pesticides.^[1]

Chemical Structure and Isomerism

The structure of **4-Chloro-2-fluorocinnamic acid** consists of a phenyl ring substituted with chlorine and fluorine atoms, attached to an acrylic acid moiety.

- IUPAC Name: (2E)-3-(4-chloro-2-fluorophenyl)prop-2-enoic acid
- Synonyms: 3-(4-Chloro-2-fluorophenyl)acrylic acid^[1]
- Isomerism: The double bond in the acrylic acid side chain gives rise to E/Z (trans/cis) isomerism. The trans isomer, designated as (E), is the thermodynamically more stable and predominantly available form. This guide focuses on the properties of the predominantly trans isomer.

Physicochemical Properties

A precise understanding of the physicochemical properties of a compound is fundamental for its application in synthesis, formulation, and biological screening. The data presented below has been consolidated from various chemical suppliers and databases.

Summary of Key Properties

Property	Value	Source(s)
CAS Number	202982-65-8 / 312693-55-3	[1]
Molecular Formula	C ₉ H ₆ ClFO ₂	[1]
Molecular Weight	200.59 g/mol	[1]
Appearance	White to off-white crystalline powder	[1]
Melting Point	213 - 217 °C	[1]
Boiling Point	316.4 ± 27.0 °C (Predicted)	[5]
Purity	≥ 96-97%	[1]
Solubility	Limited solubility in water; soluble in organic solvents like ethanol, methanol, and DMSO.	[6]
pKa	4.43 ± 0.10 (Predicted for 4-fluorocinnamic acid)	[6]

In-Depth Analysis of Properties

- Melting Point: The high melting point of 213-217 °C is indicative of a stable crystalline lattice structure, likely reinforced by intermolecular hydrogen bonding between the carboxylic acid groups and potential dipole-dipole interactions from the C-Cl and C-F bonds.[\[1\]](#) This thermal stability is advantageous for applications requiring durable materials.[\[1\]](#)
- Solubility: As is typical for substituted cinnamic acids, the compound exhibits poor solubility in water but dissolves readily in common organic solvents.[\[6\]](#) This characteristic is a direct consequence of its predominantly hydrophobic molecular structure, despite the polar carboxylic acid group. For experimental work, particularly NMR spectroscopy and biological assays, Dimethyl Sulfoxide (DMSO) is an excellent solvent choice.
- pKa: While experimental data for the specific title compound is scarce, the predicted pKa of the structurally similar 4-fluorocinnamic acid is around 4.43.[\[6\]](#) The acidic nature is conferred by the carboxylic acid group. The electron-withdrawing effects of the halogen substituents

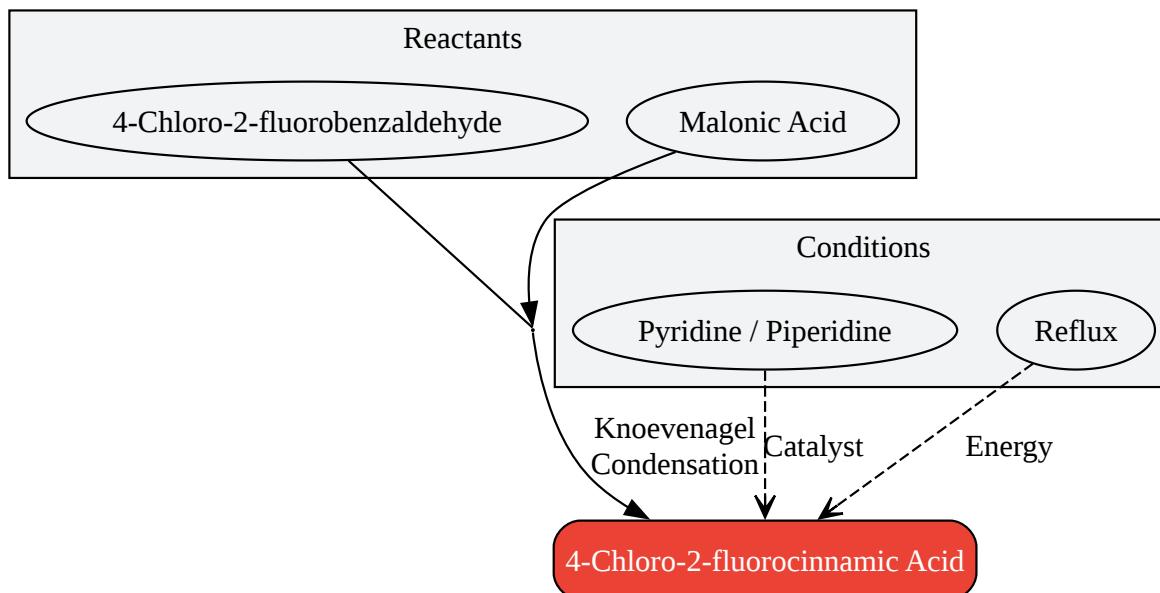
would slightly increase the acidity (lower the pKa) compared to unsubstituted cinnamic acid by stabilizing the carboxylate anion.

Chemical Profile and Reactivity

The reactivity of **4-Chloro-2-fluorocinnamic acid** is governed by its three primary functional regions: the carboxylic acid group, the alkene double bond, and the substituted aromatic ring.

Synthesis Pathway

The most common laboratory and industrial synthesis route for cinnamic acid derivatives is the Knoevenagel condensation. This method involves the reaction of a substituted benzaldehyde with malonic acid in the presence of a mild base, such as pyridine or piperidine.



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Key Reactions

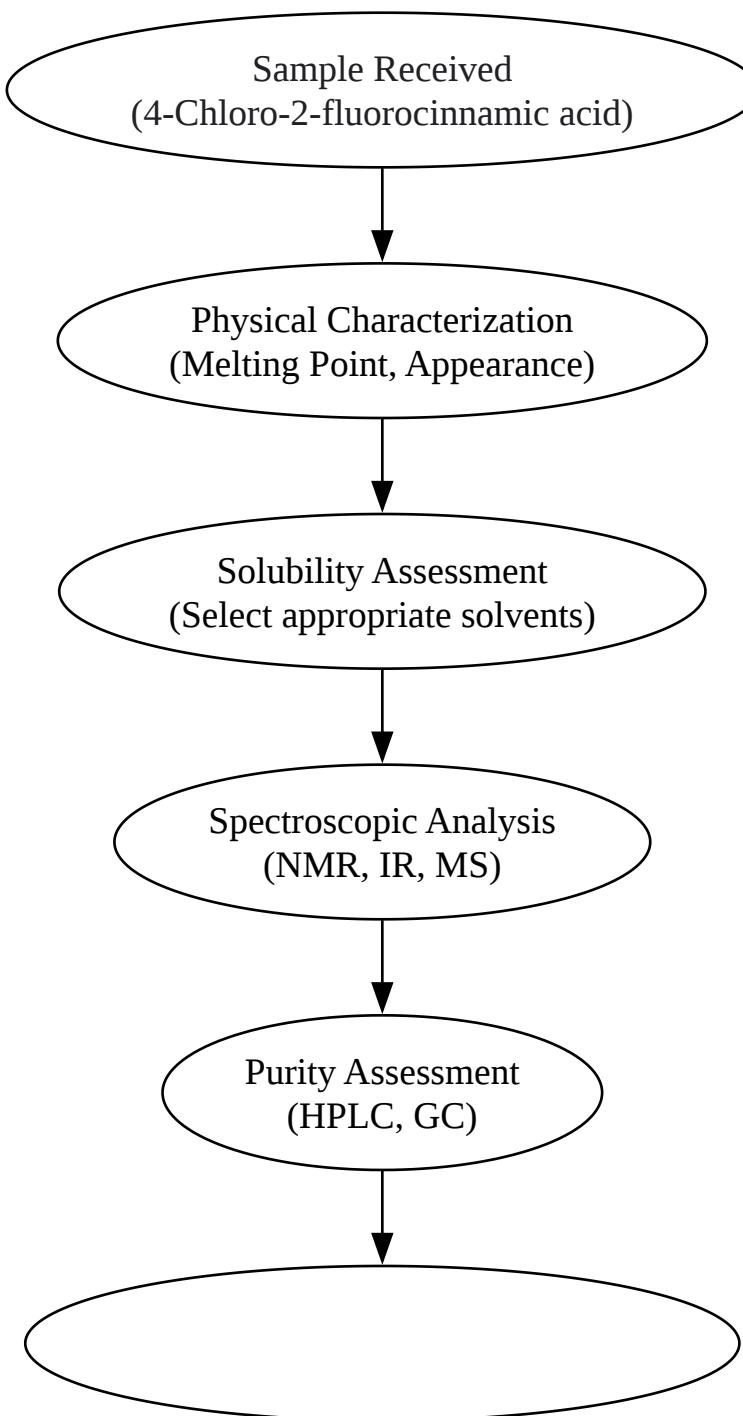
- Carboxylic Acid Reactions: The -COOH group can undergo standard reactions such as esterification (with alcohols in the presence of an acid catalyst) and amidation (reaction with amines, often using coupling agents like DCC) to produce a wide array of derivatives.[4][7]

Modifying this group is a common strategy to alter the compound's pharmacokinetic properties.

- **Alkene Double Bond Reactions:** The conjugated double bond can participate in addition reactions, although it is less reactive than an isolated double bond due to resonance stabilization with the phenyl ring and carbonyl group. It can also undergo [2+2] photodimerization reactions upon exposure to UV light, a characteristic feature of cinnamic acids in the solid state.^[8]
- **Aromatic Ring Reactions:** The phenyl ring is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the halogens and the acrylic acid side chain.

Experimental Protocols for Characterization

A robust characterization workflow is essential to confirm the identity, purity, and structure of **4-Chloro-2-fluorocinnamic acid**. This process is self-validating, as the data from orthogonal techniques (e.g., spectroscopy and physical properties) must be consistent with one another and with established literature values.

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Protocol: Melting Point Determination

Causality: The melting point is a rapid and reliable indicator of purity. A sharp melting range that matches the literature value suggests a high-purity sample, while a broad or depressed melting range indicates the presence of impurities.

- Sample Preparation: Place a small amount (1-2 mg) of the dry crystalline powder into a capillary tube, sealed at one end.
- Instrumentation: Use a calibrated digital melting point apparatus.
- Measurement: Place the capillary tube in the apparatus. Heat at a rapid rate (10-15 °C/min) to approximately 20 °C below the expected melting point (213 °C).
- Fine Measurement: Decrease the heating rate to 1-2 °C/min.
- Data Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.
- Validation: Compare the observed range with the literature value (213-217 °C).[\[1\]](#)

Protocol: Spectroscopic Analysis

Spectroscopic methods provide unambiguous structural confirmation.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Rationale: NMR provides detailed information about the carbon-hydrogen framework of the molecule. ^1H NMR reveals the number and connectivity of protons, while ^{13}C NMR shows the different types of carbon atoms.
 - Methodology:
 - Dissolve ~10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆).
 - Transfer the solution to an NMR tube.
 - Acquire ^1H and ^{13}C spectra on a 300 MHz or higher spectrometer.
 - Expected ^1H NMR Signals (in DMSO-d₆):
 - Carboxylic Acid Proton (-COOH): A broad singlet typically above 12 ppm.
 - Aromatic Protons (Ar-H): A complex multiplet pattern between 7.0-8.0 ppm. The coupling patterns will be influenced by both the chloro and fluoro substituents.

- Alkene Protons (-CH=CH-): Two doublets, one around 6.5 ppm and the other around 7.6 ppm. The large coupling constant ($J \approx 16$ Hz) between them confirms the trans configuration.
- Infrared (IR) Spectroscopy:
 - Rationale: IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies.
 - Methodology:
 - Prepare a sample, typically as a KBr pellet or using an ATR (Attenuated Total Reflectance) accessory.
 - Acquire the spectrum over the range of 4000-400 cm^{-1} .
 - Expected Key Absorption Bands:
 - O-H Stretch (Carboxylic Acid): A very broad band from ~ 2500 - 3300 cm^{-1} .^[9]
 - C=O Stretch (Conjugated Acid): A strong, sharp band around 1680 - 1700 cm^{-1} .^[9]
 - C=C Stretch (Alkene): A band around 1620 - 1640 cm^{-1} .^[9]
 - C-Cl and C-F Stretches: Found in the fingerprint region (< 1400 cm^{-1}).
- Mass Spectrometry (MS):
 - Rationale: MS provides the molecular weight of the compound and information about its fragmentation pattern, further confirming the structure.
 - Methodology:
 - Dissolve a small amount of sample in a suitable solvent (e.g., acetonitrile/water).
 - Analyze using an instrument with an appropriate ionization source, such as Electrospray Ionization (ESI).
 - Expected Results:

- The molecular ion peak $[M-H]^-$ in negative ion mode should be observed at $m/z \approx 199.00$, considering the most abundant isotopes (^{35}Cl).
- A characteristic isotopic pattern for chlorine (M and M+2 peaks in an approximate 3:1 ratio) will be present for the molecular ion and any chlorine-containing fragments.

Safety and Handling

4-Chloro-2-fluorocinnamic acid is classified as an irritant.

- Hazard Codes: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
- Precautionary Measures:
 - Handle in a well-ventilated area or fume hood.
 - Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.
 - Avoid inhalation of dust. Use a dust mask if necessary.
 - Store in a tightly sealed container in a cool, dry place.^[6]
- Incompatible Materials: Strong oxidizing agents.^[5]
- Hazardous Decomposition Products: Under fire conditions, may produce carbon oxides, hydrogen chloride gas, and hydrogen fluoride.^[5]

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